ASR-488

Bladder Cancer MIBC CPEB1 Activation

ASR-488 is a structurally defined Withaferin A analog with a 4-position thiophene-2-carbonyl group, conferring unique CPEB1-activating properties absent in the parent compound. This specific modification drives a 36-fold CPEB1 transcript induction and differential apoptosis in MIBC vs. normal cells, making it an essential tool for bladder cancer and post-transcriptional regulation studies.

Molecular Formula C33H40O7S
Molecular Weight 580.7 g/mol
Cat. No. B10856979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameASR-488
Molecular FormulaC33H40O7S
Molecular Weight580.7 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)C=CC6OC(=O)C7=CC=CS7)C)O5)C)CO
InChIInChI=1S/C33H40O7S/c1-17-14-24(38-29(36)20(17)16-34)18(2)21-7-8-22-19-15-28-33(40-28)27(39-30(37)25-6-5-13-41-25)10-9-26(35)32(33,4)23(19)11-12-31(21,22)3/h5-6,9-10,13,18-19,21-24,27-28,34H,7-8,11-12,14-16H2,1-4H3/t18-,19-,21+,22-,23-,24+,27-,28+,31+,32-,33+/m0/s1
InChIKeySPRBWBYDBAXLTG-VDTZSFEMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ASR-488: A CPEB1 Activator Small Molecule for Bladder Cancer Research and Procurement


ASR-488 (CAS: 2690312-65-1, molecular weight: 580.73, molecular formula: C33H40O7S) is a novel synthetic small molecule derived from Withaferin A through structural modification involving the introduction of a thiophene-2-carbonyl functionality at the 4-position [1]. The compound functions as an activator of the mRNA-binding protein CPEB1 (cytoplasmic polyadenylation element binding protein 1), leading to the initiation of apoptotic signaling and the suppression of bladder cancer cell growth . ASR-488 was identified through screening of a library of Withaferin A analogs and has been characterized primarily in muscle-invasive bladder cancer (MIBC) cell models [2].

Why Generic Substitution Fails for ASR-488 in CPEB1 Activation and Bladder Cancer Research


Generic substitution of ASR-488 with the parent compound Withaferin A or other Withaferin A analogs is scientifically inadvisable due to fundamental differences in molecular mechanism and target engagement. ASR-488 is a specifically modified analog that incorporates a thiophene-2-carbonyl functionality at the 4-position, a structural modification that confers distinct biological activity not observed in the parent compound [1]. Critically, while Withaferin A is known primarily as an inhibitor of transcription factors such as C/EBPβ and Myb, ASR-488 acts as an activator of CPEB1 mRNA-binding protein, representing a distinct mechanistic class [2]. Substitution with other commercially available CPEB1 modulators is further complicated by the scarcity of well-characterized small molecule activators targeting this protein; ASR-488 is among a limited number of compounds with published efficacy data specifically demonstrating CPEB1 activation and downstream transcriptomic remodeling in MIBC models .

ASR-488 Quantitative Differentiation Evidence: Potency, Selectivity, and Transcriptomic Signature


ASR-488 Time-Dependent Antiproliferative IC50 Values in Bladder Cancer Cell Lines

ASR-488 demonstrates time-dependent antiproliferative activity with progressively decreasing IC50 values in both TCCSUP and HT1376 muscle-invasive bladder cancer (MIBC) cell lines over 24-72 hours. In TCCSUP cells, IC50 decreased from 800 nM at 24 hours to 480 nM at 48 hours and 450 nM at 72 hours [1]. In HT1376 cells, IC50 values were 1.28 µM at 24 hours, 750 nM at 48 hours, and 850 nM at 72 hours [2].

Bladder Cancer MIBC CPEB1 Activation

ASR-488 Selective Apoptosis Induction with Differential Normal Cell Safety Profile

ASR-488 induces apoptosis specifically in MIBC cells while demonstrating non-toxicity to normal bladder cancer cells. Annexin V-FITC staining confirmed significant increases in apoptosis in TCCSUP cells (30.5%, P=0.0382) and HT1376 cells (23.2%, P=0.0131) after 24-hour treatment with ASR-488 [1]. Critically, the original publication states that ASR-488 is non-toxic to normal bladder cancer cells [2].

Apoptosis Selectivity Normal Cell Toxicity

ASR-488 Transcriptomic Remodeling: 36-Fold CPEB1 Induction and Downregulation of DNA Repair Networks

RNA-seq analysis of ASR-488-treated TCCSUP cells identified 3,770 differentially expressed genes, with 2,136 genes upregulated and 1,634 downregulated. Reverse transcription-quantitative PCR validated the top upregulated genes: CPEB1 (36-fold), IL11 (30-fold), SFN (20.12-fold), and CYP4F11 (15.8-fold) [1]. Pathway enrichment analysis revealed that downregulated genes were predominantly involved in DNA replication, mismatch repair, RNA degradation, nucleotide excision repair, and TGFβ signaling (P<0.05) [2].

RNA-seq Transcriptomics Gene Expression CPEB1

ASR-488 Molecular Structural Differentiation: Thiophene-2-Carbonyl Modification at 4-Position

ASR-488 is synthesized from Withaferin A via protection of the hydroxyl group at the 4-position with a thiophene-2-carbonyl functionality. The reaction is carried out in methylene chloride at 0°C using trimethylamine and 2-thiophenecarbonyl chloride [1]. This specific modification distinguishes ASR-488 from other Withaferin A analogs and from the parent compound Withaferin A itself .

Structural Biology Withaferin A Analog Chemical Synthesis

ASR-488 Upregulation of Cyclin D1 Ubiquitin-Dependent Degradation Pathway

Reactome pathway enrichment analysis of RNA-seq data revealed that gene sets related to ubiquitin-dependent degradation of cyclin D1 were significantly upregulated in ASR-488-treated TCCSUP cells [1]. This finding indicates arrest of the cell cycle and supports the observed growth inhibitory effects of ASR-488 treatment in MIBC cells [2].

Cell Cycle Cyclin D1 Ubiquitination Proteasome

ASR-488 Downregulation of DNA Damage Checkpoint and Telomere Synthesis Gene Networks

Reactome pathway enrichment analysis demonstrated significant downregulation of gene networks involved in telomere C-strand synthesis and DNA damage checkpoints in ASR-488-treated TCCSUP cells [1]. This coordinated downregulation of genome maintenance pathways occurs alongside the upregulation of pro-apoptotic signaling, suggesting multi-modal perturbation of cancer cell survival mechanisms [2].

DNA Damage Response Telomere Cell Cycle Checkpoint

ASR-488 Recommended Research Applications and Procurement Scenarios


Mechanistic Studies of CPEB1-Mediated Tumor Suppression in Bladder Cancer

ASR-488 is optimally suited for research programs investigating CPEB1 activation as a therapeutic strategy in muscle-invasive bladder cancer. The compound induces a 36-fold increase in CPEB1 transcript levels within 24 hours of treatment in TCCSUP cells, providing a robust tool for dissecting CPEB1 downstream signaling networks [1]. Procurement is recommended for laboratories conducting RNA-seq or pathway analysis studies focused on post-transcriptional regulation of gene expression, as ASR-488 treatment yields 3,770 differentially expressed genes (2,136 upregulated, 1,634 downregulated) with validated pathway enrichment in DNA repair, TGFβ signaling, and cyclin D1 degradation [2].

Tumor-Selective Apoptosis Studies Requiring Normal Cell Safety Controls

For studies examining tumor-selective cytotoxic mechanisms, ASR-488 offers a documented safety profile toward normal bladder cells while inducing 23.2-30.5% apoptosis in MIBC cell lines (TCCSUP and HT1376) at 24 hours [1]. This differential sensitivity makes ASR-488 a valuable positive control or reference compound for research programs screening for tumor-selective agents or investigating the molecular basis of differential apoptotic sensitivity between malignant and normal urothelial cells [2].

DNA Damage Response and Cell Cycle Checkpoint Research

ASR-488 is a strategic procurement choice for laboratories investigating the intersection of apoptosis, DNA damage response, and cell cycle regulation. The compound significantly downregulates gene networks involved in telomere C-strand synthesis and DNA damage checkpoints while simultaneously upregulating ubiquitin-dependent degradation of cyclin D1 [1]. This multi-pathway perturbation profile distinguishes ASR-488 from agents that act through a single mechanism, making it suitable for studies requiring simultaneous modulation of apoptotic, cell cycle, and genome maintenance pathways in bladder cancer models [2].

Structure-Activity Relationship Studies of Withaferin A Derivatives

ASR-488 serves as a key reference compound for medicinal chemistry programs exploring structure-activity relationships among Withaferin A analogs. The specific thiophene-2-carbonyl modification at the 4-position distinguishes ASR-488 from the parent compound and other Withaferin A derivatives, conferring CPEB1-activating properties not present in unmodified Withaferin A [1]. Procurement of ASR-488 alongside Withaferin A enables direct comparative studies to map how specific structural modifications alter target engagement, mechanism of action, and biological activity [2].

Technical Documentation Hub

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